![molecular formula C8H6N2O3S B11893704 Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

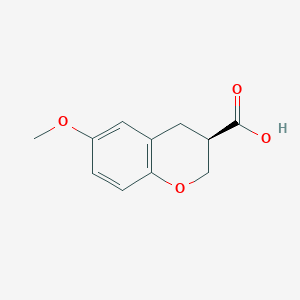

4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate de méthyle: est un composé hétérocyclique appartenant à la famille des thiénopyrimidines. Ce composé est caractérisé par sa structure cyclique fusionnée, qui comprend un cycle thiophène et un cycle pyrimidine. Il présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate de méthyle implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction d'un dérivé du thiophène avec une amidine appropriée en conditions acides pour former le noyau thiénopyrimidine. L'estérification du groupe acide carboxylique est ensuite réalisée en utilisant du méthanol en présence d'un catalyseur tel que l'acide sulfurique .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une production constante. L'utilisation de réactifs de haute pureté et de mesures strictes de contrôle qualité sont essentielles pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate de méthyle peut subir diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction: Les réactions de réduction peuvent convertir le groupe carbonyle en un groupe hydroxyle.

Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau du carbone carbonyle ou du cycle thiophène.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium peuvent faciliter les réactions de substitution.

Principaux produits

Oxydation: Sulfoxydes et sulfones.

Réduction: Dérivés hydroxylés.

Substitution: Divers dérivés thiénopyrimidines substitués.

Applications de la recherche scientifique

Le 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate de méthyle a plusieurs applications de recherche scientifique:

Chimie: Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie: Étudié pour son potentiel en tant qu'inhibiteur enzymatique.

Médecine: Enquêté pour ses propriétés anticancéreuses et antimicrobiennes.

Industrie: Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques spécifiques.

Mécanisme d'action

Le mécanisme d'action du 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès des substrats. Le composé peut également interférer avec la synthèse de l'ADN en s'intercalant entre les bases de l'ADN, conduisant à l'inhibition de la prolifération cellulaire .

Applications De Recherche Scientifique

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with DNA synthesis by intercalating between DNA bases, leading to the inhibition of cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

- 5-Méthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate d'éthyle

- 5-Méthyl-4-oxo-N-phényl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

- 5-Méthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate de phénéthyle

Unicité

Le 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate de méthyle est unique en raison de son groupe fonctionnel ester spécifique, qui peut influencer sa réactivité et son activité biologique. La présence du groupe méthyle ester peut améliorer sa solubilité et faciliter son incorporation dans diverses réactions chimiques .

Propriétés

IUPAC Name |

methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8(12)4-2-14-7-5(4)6(11)9-3-10-7/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOUJQZEGRARST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1C(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)

![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)

![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)

![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)